1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
CAS No.: 844457-74-5
Cat. No.: VC7505644
Molecular Formula: C25H32N2O5
Molecular Weight: 440.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844457-74-5 |
|---|---|
| Molecular Formula | C25H32N2O5 |
| Molecular Weight | 440.54 |
| IUPAC Name | 1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H32N2O5/c1-6-26(7-2)14-15-27-22(18-9-11-19(12-10-18)31-16(3)4)21(24(29)25(27)30)23(28)20-13-8-17(5)32-20/h8-13,16,22,29H,6-7,14-15H2,1-5H3 |
| Standard InChI Key | IUDUWMWVNWGZJC-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OC(C)C |
Introduction
The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring a pyrrolone core with diverse functional groups. Despite the lack of specific information on this compound in the provided search results, its structure suggests potential biological activity and chemical reactivity due to the presence of multiple functional groups.
Synthesis and Preparation
The synthesis of such a compound typically involves multi-step organic synthesis techniques. Each step requires careful optimization of reaction conditions to maximize yield and purity. Common methods might include condensation reactions, acylation, and alkylation reactions.
Potential Applications
Compounds with similar structures often have applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. Their potential biological activities can be explored through interaction studies, which are critical for understanding how these compounds behave in biological systems.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Similar pyrrolone core with different substituents | Contains allyloxy group instead of isopropoxy |
| 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one | Different aromatic substituents | Ethoxy and methoxy groups instead of isopropoxy |
| N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | Different core structure | Formyl group and carboxamide functionality |
Research Findings and Future Directions
While specific research findings on 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one are not available, compounds with similar structures are often studied for their biological activities and potential therapeutic applications. Future research should focus on synthesizing this compound and evaluating its interactions in biological systems to uncover its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume